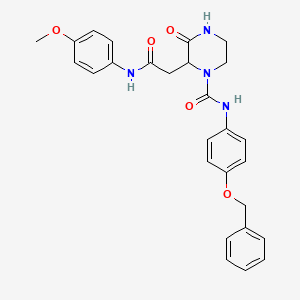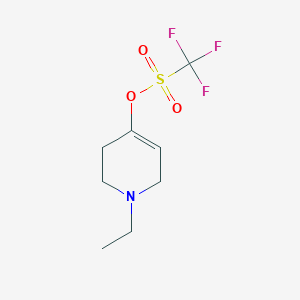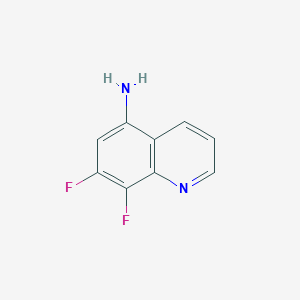
7,8-Difluoroquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Difluoroquinolin-5-amine is a fluorinated quinoline derivative with the molecular formula C₉H₆F₂N₂. This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields, including medicine and agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline precursors with fluorine atoms. This can be achieved through reactions with reagents such as Me₂PSiMe₃, resulting in the formation of dimethylphosphano derivatives, which can then be further transformed into the desired fluorinated quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Difluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7,8-Difluoroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Wirkmechanismus
The mechanism of action of 7,8-Difluoroquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This results in the inhibition of enzyme activity or disruption of biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5,7-Difluoroquinolin-2-amine
- 6,8-Difluoroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 7,8-Difluoroquinolin-5-amine is unique due to the specific positioning of the fluorine atoms at the 7 and 8 positions on the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to other fluorinated quinolines. For instance, while 5,7-Difluoroquinolin-2-amine and 6,8-Difluoroquinoline also exhibit significant biological activities, their reactivity patterns and target interactions differ due to the variations in fluorine atom placement .
Eigenschaften
Molekularformel |
C9H6F2N2 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
7,8-difluoroquinolin-5-amine |
InChI |
InChI=1S/C9H6F2N2/c10-6-4-7(12)5-2-1-3-13-9(5)8(6)11/h1-4H,12H2 |
InChI-Schlüssel |
NTDAJUSFWUBAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2N)F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
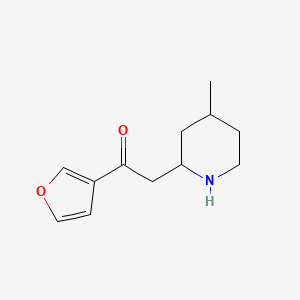
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
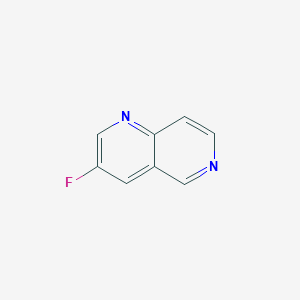
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
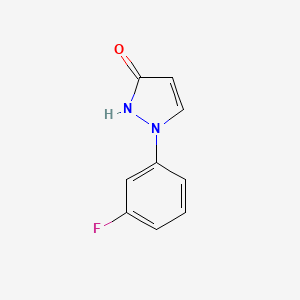
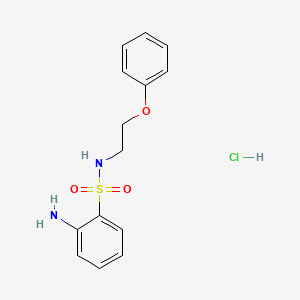
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
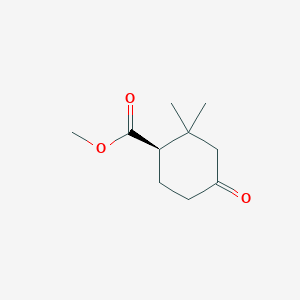
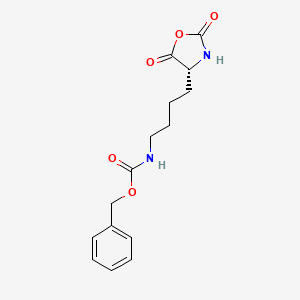
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
